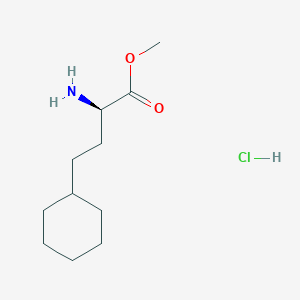

methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride

CAS No.: 2470280-14-7

Cat. No.: VC6826106

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2470280-14-7 |

|---|---|

| Molecular Formula | C11H22ClNO2 |

| Molecular Weight | 235.75 |

| IUPAC Name | methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 |

| Standard InChI Key | YEOBZEFNEFDNJI-HNCPQSOCSA-N |

| SMILES | COC(=O)C(CCC1CCCCC1)N.Cl |

Introduction

Chemical Structure and Stereochemical Features

The core structure of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride comprises a four-carbon chain with critical functional groups:

-

Amino group: Positioned at the second carbon (C2) with R stereochemistry, confirmed by the (2R) designation.

-

Cyclohexyl group: A saturated six-membered ring attached to the fourth carbon (C4), introducing hydrophobicity and steric bulk.

-

Methyl ester: The carboxylate group at C1 is esterified with methanol, enhancing volatility compared to free carboxylic acids.

-

Hydrochloride salt: The amino group is protonated and paired with a chloride counterion, improving aqueous solubility.

Molecular Formula and Weight

The molecular formula is C₁₂H₂₂ClNO₂, derived as follows:

-

C₁₂: 12 carbons (cyclohexyl: 6C, butanoate chain: 4C, methyl ester: 1C, amino group: 1C).

-

H₂₂: 22 hydrogens (cyclohexyl: 11H, butanoate: 7H, methyl ester: 3H, ammonium: 1H).

-

ClNO₂: Chloride (1Cl), nitrogen (1N), and oxygen (2O).

Molecular weight:

This aligns with typical α-amino esters, where hydrochlorides exhibit molecular weights between 200–300 g/mol .

Stereochemical Analysis

The R configuration at C2 is critical for biological activity in analogous compounds. For example, methyl(2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride ( ) demonstrates enantiomer-specific interactions with chiral receptors. The cyclohexyl group’s equatorial conformation likely minimizes steric strain, as seen in spirocyclic compounds like [(2R,5R,6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl]methyl 4-bromobenzoate ( ).

Synthesis and Manufacturing Pathways

While no explicit synthesis route for this compound is documented, a plausible method involves:

Step 1: Preparation of 4-Cyclohexyl-2-oxobutanoic Acid

-

Michael Addition: Cyclohexylmagnesium bromide reacts with ethyl acrylate to form ethyl 4-cyclohexylbut-2-enoate.

-

Oxidation: Ozonolysis or catalytic oxidation introduces a ketone at C2, yielding ethyl 4-cyclohexyl-2-oxobutanoate.

-

Saponification: Hydrolysis with NaOH produces 4-cyclohexyl-2-oxobutanoic acid.

Step 2: Enantioselective Amination

-

Asymmetric Catalysis: Using a chiral catalyst (e.g., Rh-DIOP), the ketone undergoes reductive amination with ammonia to yield (2R)-2-amino-4-cyclohexylbutanoic acid .

Step 3: Esterification and Salt Formation

-

Esterification: Methanol and thionyl chloride convert the carboxylic acid to the methyl ester.

-

Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Physicochemical Properties

Predicted properties based on structural analogs ( , ):

Spectroscopic Data:

-

IR: N–H stretch (3300 cm⁻¹), C=O ester (1740 cm⁻¹), ammonium (2500 cm⁻¹) .

-

¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl), δ 3.7 (s, OCH₃), δ 3.1 (q, C2–H) .

Future Research Directions

-

Crystallography: Single-crystal X-ray diffraction to confirm stereochemistry and salt form.

-

Pharmacokinetics: In vitro ADME studies to assess metabolic stability.

-

Synthetic Optimization: Development of continuous-flow protocols for scalable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume